molecular formula C22H20N4O3 B2356408 (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide CAS No. 900266-15-1

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide

Cat. No. B2356408
CAS RN: 900266-15-1
M. Wt: 388.427
InChI Key: OERMAODBFGPVKD-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C22H20N4O3 and its molecular weight is 388.427. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Research has explored the synthesis of related compounds, focusing on the reactions and properties of similar chemical structures. For instance, the study of reactions of 3‐oxo‐2,3‐dihydrobenzofuran with alkyl 2‐cyano‐3‐alkoxypropenoate and alkyl 2‐alkoxycarbonyl‐3‐alkoxypropenoate led to the synthesis of pyran derivatives, demonstrating the versatility of these chemical reactions in producing a range of compounds (J. Mérour & F. Cossais, 1991).
  • Biological Activity and Potential Therapeutic Applications :

    • A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential use of similar compounds in developing antibacterial agents (Iveta Zadrazilova et al., 2015).
    • Another study synthesized and screened a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for antimicrobial activity, highlighting the potential of these compounds in treating microbial diseases, especially bacterial and fungal infections (N. Desai et al., 2013).
  • Structural and Molecular Studies :

    • Studies have also focused on the structural aspects of similar compounds. For example, research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed insights into molecular interactions like N⋯π and O⋯π interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Zhenfeng Zhang et al., 2011).
  • Identification and Characterization of Impurities in Pharmaceuticals :

    • A study on the identification, isolation, and synthesis of impurities in the anti-diabetic drug Repaglinide sheds light on the importance of understanding and controlling impurities in pharmaceuticals, which can be relevant for the quality control of drugs related to (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide (Prasad Kancherla et al., 2018).
  • Exploring Chemical Reactions and Derivatives :

    • The study of chemical reactions such as the solvent-free mechanochemical synthesis of Zn(II), Cd(II), and Cu(II) complexes with related compounds provides insights into green chemistry approaches and the synthesis of metal complexes, which can have various applications in chemistry and materials science (R. Zaky & A. Fekri, 2018).

properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-12-24-22(28)18(13-23)19-16-6-4-5-7-17(16)20(25-19)26-21(27)14-8-10-15(29-2)11-9-14/h4-11H,3,12H2,1-2H3,(H,24,28)(H,25,26,27)/b19-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERMAODBFGPVKD-HNENSFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide

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